tert-butyl 1H-indole-6-carboxylate

Description

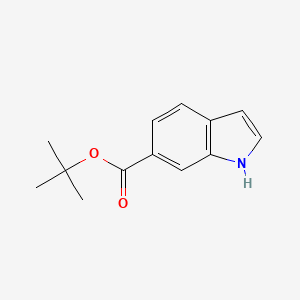

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 1H-indole-6-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-13(2,3)16-12(15)10-5-4-9-6-7-14-11(9)8-10/h4-8,14H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPPXEBLKCSJFQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC2=C(C=C1)C=CN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301271247 | |

| Record name | 1,1-Dimethylethyl 1H-indole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301271247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199589-62-3 | |

| Record name | 1,1-Dimethylethyl 1H-indole-6-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=199589-62-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 1H-indole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301271247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Indole Scaffold: a Cornerstone of Modern Organic Synthesis

The indole (B1671886) ring system, a bicyclic structure consisting of a fused benzene (B151609) and pyrrole (B145914) ring, is a cornerstone of modern organic synthesis and medicinal chemistry. tandfonline.com This scaffold is not merely a synthetic curiosity but is prevalent in a vast array of natural products and biologically active molecules. openmedicinalchemistryjournal.com

The significance of the indole scaffold lies in its structural versatility and its ability to interact with a wide range of biological targets. sigmaaldrich.com It is often described as a "privileged scaffold" because its framework appears in numerous compounds with diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. openmedicinalchemistryjournal.comCurrent time information in Bangalore, IN. The indole nucleus is found in essential biomolecules such as the amino acid tryptophan and the neurotransmitter serotonin, underscoring its fundamental role in biochemistry. Current time information in Bangalore, IN. The ability to functionalize the indole ring at various positions allows chemists to fine-tune the electronic and steric properties of the molecule, leading to the development of novel therapeutic agents and functional materials. nih.gov

Decoding the Structure: Indole Carboxylates and Positional Isomerism

Indole (B1671886) carboxylates are a class of indole derivatives characterized by the presence of a carboxylic acid ester group attached to the indole ring. The specific properties and reactivity of an indole carboxylate are highly dependent on the location of this substituent, a concept known as positional isomerism. nih.gov

In the case of tert-butyl 1H-indole-6-carboxylate, the tert-butyl carboxylate group is attached at the C6 position of the indole nucleus. The tert-butyl group is a bulky ester group that can serve as a protecting group for the carboxylic acid functionality and can influence the solubility and crystallinity of the compound. The "1H" designation indicates that the nitrogen atom of the pyrrole (B145914) ring is bonded to a hydrogen atom.

The position of the carboxylate group significantly impacts the chemical behavior of the molecule. For instance, the electronic environment of the C6 position in the benzene (B151609) portion of the ring differs from positions on the pyrrole ring (like C2 or C3) or other positions on the benzene ring (C4, C5, or C7). This difference affects the molecule's reactivity in electrophilic substitution and other chemical transformations.

To illustrate the concept of positional isomerism, the following table compares tert-butyl 1H-indole-6-carboxylate with other positional isomers of tert-butyl indole carboxylate.

| Compound Name | Position of Ester | Ring Position | Key Structural Feature |

| tert-butyl 1H-indole-2-carboxylate | C2 | Pyrrole | Ester at the electron-deficient C2 position, adjacent to the nitrogen. |

| tert-butyl 1H-indole-3-carboxylate | C3 | Pyrrole | Ester at the electron-rich C3 position, a common site for electrophilic attack. |

| tert-butyl 1H-indole-5-carboxylate | C5 | Benzene | Ester on the benzene ring, para to the point of ring fusion. |

| tert-butyl 1H-indole-6-carboxylate | C6 | Benzene | Ester on the benzene ring, meta to the point of ring fusion. |

This table presents a selection of positional isomers to highlight the structural diversity within indole carboxylates.

Current Research Applications: a Key Synthetic Intermediate

The primary role of tert-butyl 1H-indole-6-carboxylate in current chemical research is that of a specialized building block or intermediate in the synthesis of more complex, high-value molecules. Its structure is tailored for specific synthetic strategies, particularly in the development of pharmaceutically active compounds.

Patent literature reveals its utility in the creation of targeted therapeutics. For example, it has been cited as an intermediate in the synthesis of potent endothelin receptor antagonists. google.com Endothelin receptors are implicated in vasoconstriction, and their antagonists are investigated for treating cardiovascular diseases. nih.gov Furthermore, this indole (B1671886) derivative has been involved in the development of inhibitors for the Hepatitis C Virus (HCV), a significant area of antiviral research. nih.govnih.gov In these synthetic pathways, the indole-6-carboxylate moiety often serves as a core scaffold onto which other functional groups are elaborated to achieve the desired biological activity.

The following table summarizes key research trajectories where tert-butyl 1H-indole-6-carboxylate is employed as a synthetic intermediate.

| Research Area | Target Molecule Class | Role of tert-butyl 1H-indole-6-carboxylate |

| Cardiovascular Disease | Endothelin Receptor Antagonists | Serves as a core structural framework for building the antagonist molecule. google.com |

| Antiviral Drug Discovery | Hepatitis C Virus (HCV) Inhibitors | Utilized as a key intermediate in the multi-step synthesis of potential HCV therapeutics. nih.gov |

| Medicinal Chemistry | α1A-Adrenoceptor Antagonists | Employed in the design and synthesis of selective antagonists for potential therapeutic use. nih.gov |

This table highlights the application of tert-butyl 1H-indole-6-carboxylate as a foundational element in the synthesis of complex drug candidates.

Rationale for Focused Investigation

The focused academic and industrial investigation of tert-butyl 1H-indole-6-carboxylate is driven by its strategic value in synthetic organic chemistry. The rationale is not based on the compound's own biological activity, but rather on its utility as a versatile intermediate that facilitates the construction of complex molecular targets.

The presence of the tert-butoxycarbonyl group at the C6 position provides several advantages. It allows for the introduction of a carboxylic acid functionality (or a derivative thereof) at a specific and less common position on the indole's benzene (B151609) ring. The tert-butyl group can be removed under specific conditions that often leave other functional groups in the molecule intact. This chemical handle at the 6-position is crucial for building molecules where substitution at this site is essential for achieving high potency and selectivity for a particular biological target, such as an enzyme or a receptor. nih.gov

In essence, tert-butyl 1H-indole-6-carboxylate provides a reliable and predictable route to a specific class of substituted indoles that are otherwise challenging to synthesize. Its availability and well-defined reactivity empower chemists to design and execute efficient syntheses of novel compounds for evaluation in drug discovery and materials science, justifying its continued importance in chemical research.

A Comprehensive Analysis of Synthetic Routes to tert-Butyl 1H-indole-6-carboxylate

The indole (B1671886) scaffold is a privileged structural motif in a vast array of biologically active compounds and functional materials. Consequently, the development of efficient and versatile methods for its synthesis has been a long-standing focus of organic chemistry. Among the various substituted indoles, those bearing a carboxylate group at the C6-position are valuable intermediates for the synthesis of pharmaceuticals and other complex molecular architectures. This article focuses on the synthetic methodologies for preparing the tert-butyl ester of 1H-indole-6-carboxylic acid, a compound of significant interest due to the protecting group nature of the tert-butyl ester, which allows for selective transformations at other positions of the indole ring.

Applications of Tert Butyl 1h Indole 6 Carboxylate in Advanced Organic Synthesis

Role as a Versatile Synthetic Building Block

Tert-butyl 1H-indole-6-carboxylate is a bifunctional molecule, possessing both a nucleophilic indole (B1671886) core and an ester functionality that can be modified or used to direct reactivity. The presence of the tert-butoxycarbonyl (Boc) group on the indole nitrogen in its N-protected form, or the ester at the C-6 position, enhances its solubility in organic solvents and modulates the reactivity of the indole ring, making it a stable and reliable building block for complex syntheses.

The synthesis of complex, naturally occurring indole molecules often requires the construction of polycyclic frameworks. rsc.org While direct examples commencing from tert-butyl 1H-indole-6-carboxylate are specific, the principles are well-established using analogous indole precursors. For instance, indole derivatives are key starting materials in the total synthesis of alkaloids like lycogarubin C and phalarine, which involve multistep sequences to build additional rings onto the indole core. nih.gov Methodologies such as the Fischer indole synthesis, Pictet-Spengler reaction, and various cycloadditions are employed to create these elaborate structures, and the functional handles on precursors like tert-butyl 1H-indole-6-carboxylate are critical for such transformations. nih.govresearchgate.net

A significant application of indole derivatives is in the synthesis of fused heterocyclic systems, where another ring is annulated onto the indole scaffold. A pertinent example is the use of a related compound, tert-butyl 3-nitro-1H-indole-1-carboxylate, in a Barton-Zard reaction. This reaction allows for the construction of a pyrrole (B145914) ring fused to the indole, resulting in a pyrrolo[3,4-b]indole (B14762832) derivative in excellent yield. nih.gov This strategy highlights how the inherent reactivity of the indole core can be harnessed to create more complex, fused systems with potential biological activity. nih.gov

Table 1: Synthesis of Fused Pyrrolo[3,4-b]indole System

| Starting Material | Reaction | Product | Yield |

|---|---|---|---|

| tert-butyl 3-nitro-1H-indole-1-carboxylate | Barton-Zard Reaction | 4-(tert-Butyl) 3-methyl pyrrolo[3,4-b]indole-3,4(2H)-dicarboxylate | Excellent |

Data sourced from a study on the regioselective synthesis of 3-nitroindoles. nih.gov

Tert-butyl 1H-indole-6-carboxylate is an excellent precursor for a wide range of functionalized indoles. The indole ring can undergo electrophilic substitution, and the carboxylate group provides a site for further chemical modification. For example, N-protected indoles can be regioselectively nitrated at the 3-position under non-acidic conditions. nih.gov In a study, tert-butyl 1H-indole-1-carboxylate was treated with tetramethylammonium (B1211777) nitrate (B79036) and trifluoroacetic anhydride (B1165640) to yield tert-butyl 3-nitro-1H-indole-1-carboxylate, demonstrating a method to introduce a key functional group. nih.gov This nitro group can then be used in subsequent reactions, such as the aforementioned Barton-Zard reaction. nih.gov

Furthermore, the ester group itself can be converted into other functionalities. For instance, the related methyl-1H-indole-6-carboxylate can be transformed into 1-methyl-1H-indole-6-carbohydrazide by reacting it with hydrazine (B178648) hydrate. nih.gov This carbohydrazide (B1668358) can then serve as a building block for synthesizing more complex derivatives, such as thioamides. nih.gov

Table 2: Representative Functionalization of the Indole Core

| Substrate | Reagents | Product | Yield |

|---|---|---|---|

| tert-butyl 1H-indole-1-carboxylate | NMe₄NO₃, (CF₃CO)₂O, CH₃CN | tert-butyl 3-nitro-1H-indole-1-carboxylate | Medium |

| 5-Nitro-substituted indole | NMe₄NO₃, (CF₃CO)₂O, CH₃CN | 3,5-Dinitro-substituted indole | Good to Excellent |

| 6-Substituted indole | NMe₄NO₃, (CF₃CO)₂O, CH₃CN | 3-Nitro-6-substituted indole | Medium |

Data adapted from research on regioselective nitration of indoles. nih.gov

Utility in Multicomponent Reactions and Domino Processes

Multicomponent reactions (MCRs) and domino (or cascade) processes are highly efficient synthetic strategies that allow for the formation of complex molecules in a single operation, saving time, resources, and reducing waste. Indole derivatives are frequently used partners in such reactions. researchgate.net For example, the Pictet-Spengler reaction, a key method for synthesizing tetrahydro-β-carbolines, can be incorporated into multicomponent sequences. researchgate.net

While specific examples detailing the use of tert-butyl 1H-indole-6-carboxylate in complex MCRs are not widespread in general literature, its structure is amenable to such transformations. The indole nitrogen (in its unprotected form) and the C-3 position are nucleophilic and can participate in reactions with in-situ generated electrophiles, such as iminium ions formed in Mannich-type reactions or in Ugi and Petasis MCRs. researchgate.net Domino strategies often involve an initial reaction followed by a spontaneous cyclization; for instance, a domino Michael addition/Pictet-Spengler reaction has been developed to construct complex indole-based alkaloids. researchgate.net The functional groups on tert-butyl 1H-indole-6-carboxylate make it a plausible candidate for designing novel domino sequences.

Application of the tert-butyl Ester as a Removable Protecting Group in Multistep Syntheses

In the synthesis of complex molecules, it is often necessary to temporarily mask a reactive functional group to prevent it from interfering with reactions at other sites. The tert-butyl ester is a widely used protecting group for carboxylic acids due to its stability under a variety of conditions, including basic, nucleophilic, and hydrogenolysis conditions. acs.orgresearchgate.net

The utility of the tert-butyl ester is demonstrated in a multistep synthesis of diaminoindoles. acs.org In this sequence, a tert-butyl ester group, along with a Boc protecting group on the indole nitrogen, is carried through several synthetic steps, including bromination and a novel Boc migration. acs.org At a later stage, both the Boc group and the tert-butyl ester are cleaved simultaneously using trifluoroacetic acid (TFA), a standard reagent for removing acid-labile protecting groups. acs.orgorganic-chemistry.org This deprotection step unmasks the free carboxylic acid and the indole NH, allowing for further transformations. acs.org The selective removal of one protecting group in the presence of another is also a key strategy; for instance, an N-Boc group can, under certain conditions, be removed while leaving a tert-butyl ester intact, highlighting the nuanced application of these protecting groups. researchgate.netacs.org

Table 3: Common Reagents for tert-Butyl Ester Cleavage

| Reagent(s) | Conditions | Notes |

|---|---|---|

| Trifluoroacetic Acid (TFA) | Typically in a solvent like Dichloromethane (DCM) | Common, effective, and often used for simultaneous Boc deprotection. acs.org |

| Silica Gel | Refluxing Toluene | A method for cleavage under neutral conditions. researchgate.net |

| Cerium(III) chloride / Sodium Iodide | Acetonitrile (CH₃CN) | A mild and chemoselective deprotection strategy. researchgate.net |

| Thionyl Chloride (SOCl₂) | Room Temperature | Converts the ester directly to an acid chloride. organic-chemistry.org |

Theoretical and Computational Chemistry Studies of Tert Butyl 1h Indole 6 Carboxylate

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Charge Distribution)

Theoretical studies, often employing density functional theory (DFT), are crucial for understanding the electronic properties of indole (B1671886) derivatives like tert-butyl 1H-indole-6-carboxylate. researchgate.nettandfonline.com These computational methods provide insights into the molecule's reactivity and potential interaction with other chemical species.

Frontier Molecular Orbitals (HOMO and LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to predicting a molecule's chemical behavior. For related indole compounds, the HOMO and LUMO energies have been calculated to understand their chemical reactivity and kinetic stability. researchgate.net The distribution and energy of these orbitals determine the molecule's ability to donate or accept electrons in chemical reactions.

Molecular Electrostatic Potential (MEP): MEP maps are valuable for visualizing the charge distribution within a molecule and identifying regions susceptible to electrophilic or nucleophilic attack. These maps illustrate the electrostatic potential on the molecule's surface, highlighting electron-rich (negative potential) and electron-poor (positive potential) areas. Such analyses have been performed on similar indole structures to understand their intermolecular interactions. researchgate.net

Conformational Analysis and Potential Energy Surfaces

The three-dimensional structure and conformational flexibility of tert-butyl 1H-indole-6-carboxylate and its derivatives are critical to their function and reactivity. Conformational analysis helps to identify the most stable arrangements of atoms in the molecule.

Computational methods, such as DFT, are used to explore the potential energy surface of these molecules, revealing various stable conformers and the energy barriers between them. For instance, in a study of a related tert-butyl isoindole-5-carboxylate derivative, two stable conformers were identified, with one being slightly more stable than the other due to different orientations of the tert-butyl group. researchgate.net The torsion angles between different parts of the molecule are key parameters in defining these conformations. researchgate.net

Computational Modeling of Reaction Mechanisms and Pathways

Computational chemistry plays a vital role in elucidating the mechanisms of reactions involving indole derivatives. By modeling the reaction pathways, researchers can gain insights into the transition states and intermediates, which are often difficult to observe experimentally.

For example, in the synthesis of related indole compounds, computational modeling could be used to understand the mechanism of key steps, such as palladium-catalyzed cross-coupling reactions or electrophilic substitutions. sigmaaldrich.com In a study on the nitration of tert-butyl 1H-indole-1-carboxylate, computational analysis could help to explain the regioselectivity of the reaction, where the nitro group is directed to the 3-position of the indole ring. nih.gov

Furthermore, mechanistic studies on related compounds have utilized computational methods to investigate the role of catalysts and to propose plausible reaction intermediates. rug.nl These models can help to optimize reaction conditions and to design more efficient synthetic routes. For instance, understanding the energy barriers for different reaction steps can guide the choice of reagents and temperature.

Prediction and Validation of Spectroscopic Data (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods are widely used to predict spectroscopic data, which can then be compared with experimental results to confirm the structure of a synthesized compound.

NMR Chemical Shifts: Theoretical calculations can provide estimates for ¹H and ¹³C NMR chemical shifts. pdx.edu While these predictions can sometimes be approximate and may require empirical corrections, they are valuable for assigning signals in the experimental spectrum. pdx.edu For complex molecules, 2D NMR techniques like COSY and HSQC, combined with computational predictions, can help to resolve ambiguities. The chemical shifts of the tert-butyl group (around 1.3–1.5 ppm for ¹H) and the indole ring protons are characteristic features that can be computationally modeled.

IR Frequencies: The vibrational frequencies in an infrared (IR) spectrum can also be calculated using computational methods like DFT. researchgate.netresearchgate.net These calculations can help to assign the observed absorption bands to specific vibrational modes of the molecule. For example, the characteristic C=O stretching frequency of the carboxylate group (typically around 1700–1750 cm⁻¹) and the N-H stretch of the indole ring can be predicted and compared with experimental data. Studies on similar molecules have shown that methods like B3LYP can provide calculated vibrational frequencies that are in good agreement with experimental IR spectra. researchgate.net

Crystal Structure Prediction and X-ray Diffraction Analysis (for compound and related derivatives)

Determining the precise three-dimensional arrangement of atoms in the solid state is crucial for understanding the properties of a molecule.

X-ray Diffraction Analysis: Single-crystal X-ray diffraction is the definitive method for determining the crystal structure of a compound. researchgate.nettandfonline.com This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions in the crystal lattice. For several derivatives of tert-butyl indole carboxylates, X-ray diffraction has been used to confirm their molecular structures. researchgate.netnsf.govnih.gov These studies reveal details such as the planarity of the indole ring and the conformation of the substituent groups. nsf.govnih.gov

Crystal Structure Prediction and Comparison with DFT: Computational methods can be used to predict the crystal structure of a molecule and to optimize its geometry. The results of these calculations are often compared with experimental X-ray diffraction data to validate the computational model. researchgate.nettandfonline.com For a number of related indole derivatives, the molecular structures optimized using DFT have been shown to be in good agreement with the crystal structures determined by X-ray diffraction. researchgate.netresearchgate.netconsensus.app This synergy between computational prediction and experimental validation is a powerful tool in structural chemistry. Hirshfeld surface analysis can also be employed to investigate and quantify intermolecular interactions within the crystal. researchgate.net

Future Directions and Emerging Research Areas for Tert Butyl 1h Indole 6 Carboxylate

Development of More Sustainable and Green Synthetic Methodologies

The principles of green chemistry are increasingly integral to modern synthetic strategies. For tert-butyl 1H-indole-6-carboxylate, future research will likely focus on developing more environmentally benign synthetic routes that minimize waste and energy consumption. Key areas of development include:

Use of Greener Solvents and Reagents: Shifting away from hazardous solvents and reagents is a primary goal. Research is exploring the use of bio-based solvents, supercritical fluids, and aqueous reaction media. For instance, methods for the nitration of related compounds like tert-butyl 1H-indole-1-carboxylate have been developed under non-acidic and non-metallic conditions, using reagents like tetramethylammonium (B1211777) nitrate (B79036) and trifluoroacetic anhydride (B1165640), which presents a safer alternative to concentrated nitric acid. nih.gov

Catalyst Innovation: The development of highly efficient and recyclable catalysts is another cornerstone of green synthesis. This includes the use of earth-abundant metal catalysts or even metal-free catalytic systems to replace precious metal catalysts like palladium, which are often used in indole (B1671886) functionalization. beilstein-journals.orgmdpi.com

Atom Economy: Synthetic strategies that maximize the incorporation of all starting materials into the final product are being prioritized. This involves designing reactions with high atom economy, such as addition and cycloaddition reactions, to reduce the formation of byproducts.

A comparison of traditional versus green approaches highlights the potential for improvement:

| Parameter | Traditional Synthesis | Green/Sustainable Approach |

| Solvents | Often chlorinated hydrocarbons (e.g., DCM, Chloroform) | Water, ethanol, supercritical CO2, ionic liquids |

| Catalysts | Stoichiometric strong acids/bases, heavy metals | Catalytic amounts of recyclable, non-toxic catalysts |

| Reagents | Use of hazardous reagents like strong nitric acid | Milder and safer alternatives (e.g., ammonium (B1175870) nitrate systems) nih.gov |

| Waste | High E-factor (waste/product ratio) | Lower E-factor, focus on recyclability |

Exploration of Unconventional Reactivity and Novel Catalytic Systems

Moving beyond classical indole functionalization, researchers are exploring novel ways to manipulate the indole nucleus of tert-butyl 1H-indole-6-carboxylate. This involves harnessing unconventional reactivity patterns and developing new catalytic systems to access previously unattainable molecular architectures.

C-H Activation/Functionalization: Direct functionalization of C-H bonds is a powerful strategy that avoids the need for pre-functionalized starting materials. Future research will likely focus on developing selective C-H activation methods for various positions on the indole ring of tert-butyl 1H-indole-6-carboxylate, enabling the introduction of a wide range of functional groups. Mechanochemical rhodium(III)- and gold(I)-catalyzed C-H alkynylations of indoles have shown promise for selective functionalization. mdpi.com

Dearomatization Reactions: The dearomatization of the indole core offers a pathway to novel, three-dimensional scaffolds that are of great interest in drug discovery. nih.gov Applying dearomatization strategies to tert-butyl 1H-indole-6-carboxylate could generate libraries of spirocyclic and fused-ring systems with unique biological profiles. nih.gov

Photoredox and Electrocatalysis: These emerging fields offer new modes of reactivity that are often complementary to traditional thermal methods. Photoredox catalysis can enable radical-based transformations under mild conditions, while electrochemistry provides a reagent-free method for oxidation and reduction, opening up new avenues for functionalization. Electrochemical methods have been explored for single-carbon insertion in pyrrole (B145914) derivatives, a concept that could be extended to indole systems. acs.org

| Reaction Type | Description | Potential Application for tert-butyl 1H-indole-6-carboxylate |

| C-H Alkynylation | Direct coupling of a C-H bond with an alkyne. mdpi.com | Introduction of alkynyl groups at various positions for further elaboration. |

| Dearomatization | Conversion of the aromatic indole ring into a non-aromatic system. nih.gov | Creation of topologically distinct, 3D-rich molecular scaffolds. |

| Carbonylative Cyclization | Insertion of carbon monoxide followed by cyclization. beilstein-journals.org | Synthesis of complex polycyclic indole derivatives. |

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of continuous flow chemistry and automated synthesis platforms is set to revolutionize the synthesis of complex molecules like tert-butyl 1H-indole-6-carboxylate. These technologies offer significant advantages in terms of efficiency, safety, and scalability.

Flow Chemistry: Performing reactions in continuous flow reactors allows for precise control over reaction parameters such as temperature, pressure, and reaction time. researchgate.netnih.gov This can lead to higher yields, improved selectivity, and safer handling of hazardous intermediates. The synthesis of tertiary butyl esters has been shown to be more efficient and sustainable in flow microreactors. rsc.org The Hemetsberger–Knittel reaction for preparing indole-2-carboxylates, for example, shows significantly reduced reaction times in a flow system compared to batch processing. nih.gov

Automated Synthesis: Automated platforms can perform multi-step syntheses and reaction optimizations with minimal human intervention. nih.govrsc.orgnih.govrug.nl This enables high-throughput screening of reaction conditions and the rapid generation of compound libraries for biological evaluation. Technologies like acoustic droplet ejection (ADE) allow for reactions to be carried out on a nanomole scale, drastically reducing waste and accelerating the discovery process. nih.govrsc.orgnih.gov

The synergy between these technologies can create powerful "synthesis machines" capable of on-demand production of indole derivatives.

Advanced In-situ Spectroscopic Techniques for Mechanistic Studies

A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and developing new ones. Advanced in-situ spectroscopic techniques allow for the real-time monitoring of reactions, providing valuable insights into reactive intermediates and transition states.

In-situ NMR and IR Spectroscopy: These techniques can track the concentration of reactants, intermediates, and products as a reaction progresses, helping to elucidate reaction pathways and kinetics.

In-situ Spectroelectrochemistry: For electrochemical reactions, techniques like in-situ electron paramagnetic resonance (EPR) and cyclic voltammetry (CV) can be used to detect and characterize radical intermediates. acs.orgnih.gov Such studies have been instrumental in understanding the electrochemical behavior of related heterocyclic compounds. acs.orgnih.gov

By applying these techniques to the synthesis of tert-butyl 1H-indole-6-carboxylate, researchers can gain a more profound understanding of the underlying reaction mechanisms, leading to more rational and efficient synthesis design.

Chemoinformatics and Data-Driven Approaches in Synthesis Design

The increasing complexity of chemical data necessitates the use of computational tools for its analysis and interpretation. Chemoinformatics and data-driven approaches are becoming indispensable for modern synthetic chemistry.

Predictive Modeling: Machine learning algorithms can be trained on large datasets of chemical reactions to predict the outcome of new reactions, suggest optimal reaction conditions, and even propose novel synthetic routes.

High-Throughput Data Analysis: Automated synthesis platforms generate vast amounts of data. Chemoinformatic tools are essential for analyzing this "big data" to identify trends in reactivity and selectivity that might not be apparent from a small number of experiments. nih.govrsc.orgnih.govrug.nl This data-driven approach allows for a more comprehensive exploration of chemical space and can accelerate the discovery of new and improved synthetic methods for molecules like tert-butyl 1H-indole-6-carboxylate. rug.nl

The future of synthesizing and utilizing tert-butyl 1H-indole-6-carboxylate lies at the intersection of these innovative research areas. By embracing sustainable practices, exploring novel reactivity, leveraging automation, and employing advanced analytical and computational tools, the scientific community can continue to unlock the vast potential of this versatile indole derivative.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.